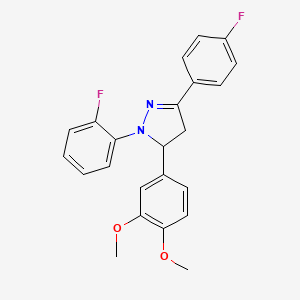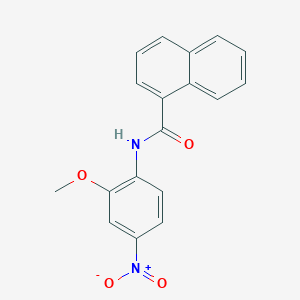![molecular formula C19H24N2O2S B4987323 N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF is a furan derivative that belongs to the class of opioid receptor ligands. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
作用機序
MTF exerts its analgesic effects by binding to the mu-opioid receptor, which is located in the central nervous system. The binding of MTF to the mu-opioid receptor activates a signaling cascade that ultimately leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in a reduction in the transmission of pain signals, leading to analgesia.
Biochemical and Physiological Effects:
MTF produces a range of biochemical and physiological effects in the body. It has been shown to produce potent analgesia in animal models of pain without producing significant respiratory depression or sedation. MTF has also been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioids. Additionally, MTF has been shown to produce fewer withdrawal symptoms than traditional opioids, making it a potential candidate for the treatment of addiction.
実験室実験の利点と制限
MTF has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain and addiction. MTF has also been shown to produce fewer unwanted side effects than traditional opioids, making it a safer alternative for use in animal models. However, the use of MTF in lab experiments is limited by its cost and availability.
将来の方向性
There are several potential future directions for research on MTF. One area of research could focus on the development of new analogs of MTF with improved potency and selectivity for the mu-opioid receptor. Another area of research could focus on the use of MTF in combination with other drugs for the treatment of pain and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTF and its potential therapeutic applications.
合成法
The synthesis of MTF involves the condensation of 2-furancarboxaldehyde with N-(3-bromobenzyl)-N-methylpiperidin-3-amine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with methylthiol chloride. The purity of the synthesized MTF can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MTF has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. The mu-opioid receptor is known to play a crucial role in mediating the analgesic effects of opioids. MTF, being a selective agonist of the mu-opioid receptor, has the potential to produce potent analgesia without the unwanted side effects associated with traditional opioids such as respiratory depression, sedation, and addiction.
特性
IUPAC Name |
N-[[1-[(3-methylsulfanylphenyl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-17-7-2-5-15(11-17)13-21-9-3-6-16(14-21)12-20-19(22)18-8-4-10-23-18/h2,4-5,7-8,10-11,16H,3,6,9,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFGEMQWQLWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)
![ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4987309.png)



![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)
![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)